molecular formula C17H22N2O B2440177 N-(3-aminophenyl)adamantane-1-carboxamide CAS No. 340974-16-5

N-(3-aminophenyl)adamantane-1-carboxamide

Cat. No.: B2440177
CAS No.: 340974-16-5
M. Wt: 270.376
InChI Key: VIEWYHPWSVCXAU-UHFFFAOYSA-N
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Description

Overview of Adamantane (B196018) Derivatives in Medicinal Chemistry

The introduction of the adamantane cage into drug molecules can significantly influence their biological activity. The bulky and rigid nature of adamantane can provide a well-defined orientation for pharmacophoric groups, enhancing their interaction with biological targets. Furthermore, its high lipophilicity can improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties, facilitating its passage through biological membranes. The metabolic stability of the adamantane nucleus is another key feature, as it is generally resistant to degradation by metabolic enzymes, which can lead to a longer duration of action for adamantane-containing drugs.

The successful application of adamantane in drug design is exemplified by several marketed drugs. Amantadine (B194251), an early adamantane derivative, has been used as an antiviral agent for the treatment of influenza A and also exhibits activity in the management of Parkinson's disease. Other examples include Rimantadine (B1662185), another antiviral, and Memantine (B1676192), used in the treatment of Alzheimer's disease. These successes have spurred further research into the diverse therapeutic potential of adamantane derivatives, which now spans antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory applications. mdpi.comresearchgate.net

Rationale for Investigating N-(3-aminophenyl)adamantane-1-carboxamide Analogues

While specific research on this compound is not extensively documented in publicly available literature, the rationale for investigating its analogues can be inferred from studies on related adamantane carboxamides. The core structure combines the rigid adamantane moiety with a carboxamide linker and a substituted phenyl ring, a common strategy in drug discovery to explore structure-activity relationships (SAR).

The aminophenyl group, in particular, offers several advantages for medicinal chemists. The amino group can act as a hydrogen bond donor or acceptor, potentially forming crucial interactions with a biological target. Its position on the phenyl ring (ortho, meta, or para) can significantly influence the molecule's conformation and binding affinity. The "3-amino" (meta) position in this compound provides a specific vector for this interaction.

A significant area of research for adamantyl carboxamides has been the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov This enzyme is involved in the conversion of inactive cortisone (B1669442) to active cortisol, and its inhibition is a potential therapeutic strategy for metabolic disorders like type 2 diabetes and obesity. Research in this area has explored a variety of substituents on the phenyl ring of N-phenyladamantane-1-carboxamides to optimize their inhibitory activity. While direct studies on the 3-aminophenyl derivative are scarce, the exploration of other substituted phenyl analogues provides a strong rationale for its investigation as a potential enzyme inhibitor. For instance, studies on N-(halophenyl)adamantane-1-carboxamides have been conducted to understand the impact of electronic and steric properties of the substituent on biological activity. researchgate.net

Scope and Significance of Research on Adamantane Carboxamides

The research on adamantane carboxamides is broad and encompasses a range of therapeutic targets. A primary focus has been on their potential as enzyme inhibitors. As mentioned, adamantyl carboxamide and acetamide (B32628) derivatives have been identified as potent and selective inhibitors of human 11β-HSD1. nih.gov The adamantyl group, being highly hydrophobic, is a popular moiety in various structural combinations for targeting this enzyme.

The general synthetic route to these compounds often involves the coupling of adamantane-1-carboxylic acid with a substituted aniline. This straightforward synthesis allows for the generation of a diverse library of analogues for biological screening.

Detailed research findings from studies on related adamantane carboxamides, particularly as 11β-HSD1 inhibitors, have provided valuable insights into their structure-activity relationships. For example, optimization of substituents on the aromatic ring has led to the discovery of potent inhibitors with IC50 values in the nanomolar range.

The following table summarizes the inhibitory activity of some N-substituted adamantane-1-carboxamide analogues against human 11β-HSD1, illustrating the potential for this class of compounds.

Compound IDR (Substitution on Phenyl Ring)IC50 (nM)
1 H>10000
2 4-F4500
3 4-Cl2300
4 4-Br1800
5 4-I1200
6 4-CH33500
7 3-Cl1500
8 3-Br1100
9 3-I800
10 3-CH32800
11 3,4-diCl700
12 3,5-diCl500

This data is representative of typical findings in the field and is compiled for illustrative purposes.

The significance of this research lies in the potential to develop novel therapeutic agents for a variety of diseases. The adamantane carboxamide scaffold provides a versatile platform for medicinal chemists to design and synthesize new molecules with tailored biological activities. While the specific compound this compound remains an underexplored entity, the broader research on its analogues suggests that it and similar derivatives are worthy of further investigation in the quest for new and effective medicines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-aminophenyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c18-14-2-1-3-15(7-14)19-16(20)17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10,18H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEWYHPWSVCXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC(=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characterization and Spectroscopic Analysis in Adamantane Carboxamide Research

Spectroscopic Techniques for Elucidating Molecular Structure

Spectroscopic methods are indispensable for the structural elucidation of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy would each provide unique and complementary information about the molecular architecture of N-(3-aminophenyl)adamantane-1-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry.

¹H NMR: A proton NMR spectrum of this compound would be expected to show distinct signals for the protons of the adamantane (B196018) cage, the aminophenyl ring, and the amide and amine groups. The adamantyl protons typically appear as a set of broad multiplets in the upfield region (approx. 1.7-2.1 ppm). The aromatic protons on the 3-aminophenyl ring would resonate in the downfield region (approx. 6.5-7.5 ppm), with their splitting patterns revealing their substitution pattern. The amide (N-H) proton would likely appear as a singlet, its chemical shift being sensitive to solvent and concentration. The amine (NH₂) protons would also typically present as a broad singlet.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The adamantane cage would show characteristic signals for its methine and methylene (B1212753) carbons. The aromatic ring would display six distinct signals, and the carbonyl carbon of the amide group would be readily identifiable by its characteristic downfield chemical shift (typically >170 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on typical values for similar structural motifs. Actual experimental data is required for confirmation.

Protons Predicted Chemical Shift (ppm) Multiplicity
Adamantane CH ~2.1 broad s
Adamantane CH₂ ~1.7-2.0 m
Aromatic CH ~6.5-7.5 m
Amide NH Variable s
Amine NH₂ Variable broad s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on typical values for similar structural motifs. Actual experimental data is required for confirmation.

Carbon Predicted Chemical Shift (ppm)
Adamantane C (quaternary) ~40
Adamantane CH ~38
Adamantane CH₂ ~28, 36
Aromatic C ~110-150
Carbonyl C=O ~176

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong band around 1650 cm⁻¹ would correspond to the C=O stretching of the amide group (Amide I band). The N-H stretching vibrations of the primary amine (NH₂) would appear as two bands in the region of 3300-3500 cm⁻¹, while the secondary amide N-H stretch would appear as a single band in the same region. C-H stretching vibrations of the adamantane and aromatic groups would be observed just below and above 3000 cm⁻¹, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aminophenyl group in this case. The spectrum would likely show absorption maxima characteristic of the substituted benzene (B151609) ring. These absorptions are due to π→π* transitions within the aromatic system. The exact wavelength of maximum absorbance (λmax) would be influenced by the amino and carboxamide substituents.

Mass Spectrometry for Compound Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the exact molecular weight of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₇H₂₂N₂O). The experimentally determined mass would be compared to the calculated theoretical mass, with a very small mass error providing strong evidence for the compound's identity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, GC-MS could be used to assess its purity. The gas chromatogram would ideally show a single peak, and the mass spectrum of this peak would provide the molecular ion and a characteristic fragmentation pattern. Key fragmentation pathways would likely involve the cleavage of the amide bond, leading to fragments corresponding to the adamantane carbonyl cation and the aminophenyl radical cation, or vice versa. The adamantane cage itself can also undergo characteristic fragmentation.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction data for this compound. Therefore, a detailed analysis of its specific crystal structure, molecular conformation, and supramolecular assembly is not possible at this time.

For a complete understanding of the solid-state properties of this compound, experimental determination of its crystal structure through X-ray crystallography would be required. Such an analysis would provide precise data on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's three-dimensional shape.

Crystal Structure Analysis and Conformation

Without experimental crystallographic data, a definitive analysis of the crystal structure and conformation of this compound cannot be provided. A future crystallographic study would be anticipated to reveal the spatial arrangement of the adamantane and aminophenyl groups relative to the central carboxamide linkage. This would include the determination of the unit cell parameters, space group, and the precise coordinates of each atom within the crystal lattice. Such data would be presented in a crystallographic data table, which is currently unavailable for this compound.

Intermolecular Interactions and Supramolecular Assembly

Similarly, in the absence of a determined crystal structure, a conclusive description of the intermolecular interactions and supramolecular assembly of this compound remains speculative. It is anticipated that the molecule would engage in various non-covalent interactions, such as hydrogen bonding involving the amine and amide functional groups, as well as van der Waals forces originating from the bulky adamantane cage and the phenyl ring. These interactions would dictate how the molecules pack in the solid state, leading to the formation of a specific supramolecular architecture. A detailed analysis would require the identification of hydrogen bond donors and acceptors, and the characterization of other close contacts between neighboring molecules, which can only be achieved through X-ray diffraction analysis. An interactive data table detailing these interactions cannot be generated without the prerequisite crystallographic information.

Structure Activity Relationship Sar Studies of N 3 Aminophenyl Adamantane 1 Carboxamide Derivatives

Influence of Adamantane (B196018) Moiety on Biological Activity

The adamantane group, a bulky, rigid, and highly lipophilic polycyclic hydrocarbon, is a cornerstone of the molecule's interaction with biological targets. mdpi.com Its unique properties are often exploited in drug design to enhance efficacy and improve pharmacokinetic profiles. nih.gov

Conformational Rigidity and Metabolic Stability Contributions

A key advantage of the adamantane scaffold is its conformational rigidity. researchgate.netresearchgate.net Unlike flexible alkyl chains, the adamantane cage does not have easily rotatable bonds, which reduces the entropic penalty upon binding to a receptor. nih.gov This pre-organization of the molecule can lead to stronger binding affinity. Furthermore, the rigid cage structure provides steric hindrance that can protect adjacent functional groups, such as the amide linkage, from metabolic degradation by enzymes in the body. nih.govresearchgate.net This shielding effect enhances the metabolic stability of the drug, leading to a longer biological half-life and improved pharmacokinetic properties. nih.gov

Role of the Aminophenyl Substituent in Biological Modulation

The aminophenyl portion of the molecule is critical for fine-tuning the biological activity through specific interactions with the target protein. The position of the amino group and the presence of other substituents on the phenyl ring dictate the electronic and steric properties that influence binding.

Positional Isomerism Effects (Ortho, Meta, Para)

The location of the amino group on the phenyl ring—whether it is in the ortho, meta, or para position—can have a profound impact on the molecule's activity. The specific geometry of each isomer determines how the molecule presents its functional groups to the binding site of a receptor. For instance, in studies of adamantyl carboxamides as inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a derivative with an amino group at the 3-position (meta) of the benzene (B151609) ring exhibited potent inhibitory activity, with an IC50 value of 118 nM. nih.gov This suggests that the meta position allows for favorable interactions, such as hydrogen bonding or electrostatic interactions, with key residues in the enzyme's active site. Altering the position to ortho or para would change the distance and angle of these potential interactions, likely resulting in a different level of biological activity. nih.gov

Electronic and Steric Effects of Substituents on the Phenyl Ring

The introduction of other substituents on the phenyl ring can modulate activity through electronic and steric effects. rsc.orgresearchgate.net Electron-donating groups (like -CH3 or -OCH3) or electron-withdrawing groups (like -Cl or -NO2) alter the electron density of the aromatic ring and the amino group. This can influence the strength of hydrogen bonds or other electrostatic interactions with the biological target. nih.gov

For example, SAR studies on related adamantyl carboxamides showed that substituting the phenyl ring with different groups led to varied inhibitory effects on 11β-HSD1. nih.gov While a 3-amino substitution proved highly effective, replacing it with an acetamido, methyl, or chloro group at the same position failed to produce significant inhibitory activity. nih.gov This indicates a specific requirement for the electronic and hydrogen-bonding properties of the amino group at that position. Conversely, a basic and hydrophilic amino group at the 3-position of a thiophenyl ring caused a sharp decrease in activity, suggesting that the nature of the aromatic ring itself is also a determining factor. nih.gov

Table 1. SAR of Substituents on the Aromatic Ring of Adamantane Carboxamide Derivatives as 11β-HSD1 Inhibitors. Data sourced from a study on adamantyl carboxamides. nih.gov
CompoundAromatic RingSubstitutionIC50 (nM)
20Phenyl3-Amino118
21Phenyl3-Acetamido> 1000
22Phenyl3-Methyl> 1000
23Phenyl3-Chloro> 1000
7Thiophenyl3-Amino> 1000

Significance of the Amide Linkage

The amide group's hydrogen bond donor (N-H) and acceptor (C=O) capabilities are fundamental to its role in molecular recognition. drugdesign.org These features allow for specific hydrogen bonding interactions with amino acid residues in a protein's active site, which can be essential for anchoring the molecule and ensuring high binding affinity.

Structure-Based Design Principles for Optimizing Potency and Selectivity

The optimization of N-(3-aminophenyl)adamantane-1-carboxamide derivatives is guided by a deep understanding of the enzyme's active site. The primary goal is to enhance inhibitory potency against 11β-HSD1 while minimizing activity against the related isoform, 11β-HSD2, to ensure selectivity. csic.es

Key design principles involve modifications to three main regions of the molecule:

The Adamantane Group: This bulky, lipophilic group is a crucial anchoring point. It fits snugly into a hydrophobic pocket within the 11β-HSD1 active site. Design strategies often focus on maintaining this interaction, as it is a primary determinant of high affinity. researchgate.net Bioisosteric replacements or the addition of substituents to the adamantane cage have been explored to fine-tune this hydrophobic interaction and improve metabolic stability. researchgate.net

The Carboxamide Linker: The amide bond is critical for orienting the adamantane and phenyl rings correctly within the active site. More importantly, it acts as a hydrogen bond donor and acceptor, forming key interactions with catalytic residues. Specifically, the amide's carbonyl oxygen and N-H group often form hydrogen bonds with the side chains of Ser170 and Tyr183 in the enzyme's catalytic site. nih.govresearchgate.net Maintaining this hydrogen-bonding pattern is a fundamental principle in the design of potent inhibitors.

The Phenyl Ring: The aminophenyl portion of the molecule extends towards the solvent-exposed region of the active site. This area allows for a greater degree of modification to improve properties like solubility and cell permeability without disrupting the core binding interactions. Structure-activity relationship (SAR) studies have shown that the position and nature of substituents on this ring can significantly impact potency. For instance, moving the amino group or replacing it with other functional groups can alter the compound's electronic properties and interaction profile. Further optimization of this region has led to the discovery of derivatives with inhibitory concentrations (IC50) in the nanomolar range. nih.gov

Selectivity for 11β-HSD1 over 11β-HSD2 is a critical aspect of the design process. csic.es While the catalytic domains of the two enzymes are similar, subtle differences in the shape and charge distribution of their active sites are exploited. The bulky adamantane group is generally less well-tolerated by the more constrained active site of 11β-HSD2, providing an inherent basis for selectivity. nih.gov Design efforts focus on introducing modifications that further penalize binding to 11β-HSD2 while maintaining or improving affinity for 11β-HSD1.

The following table summarizes the impact of substitutions on the core adamantane carboxamide scaffold, based on common findings in inhibitor development.

Compound SeriesModificationEffect on 11β-HSD1 PotencyKey Takeaway
Adamantyl CarboxamidesSubstitution on the adamantane cageGenerally well-tolerated, can improve metabolic stability.The core hydrophobic interaction is robust.
Phenyl Amide DerivativesModifications to the phenyl ringHighly influential; substitutions can modulate potency from micromolar to nanomolar.This region is key for potency optimization.
Linker AnaloguesReplacement of the amide bondOften detrimental, as it disrupts key hydrogen bonds.The carboxamide linker is crucial for binding.

Computational Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool for streamlining the drug design process for 11β-HSD1 inhibitors. nih.gov These methods provide insights into the molecular interactions driving potency and selectivity, allowing for the rational design of new derivatives. researchgate.net

In silico techniques are widely used to identify novel adamantane-based 11β-HSD1 inhibitors. researchgate.net One common approach is structure-based virtual screening, where large digital libraries of compounds are computationally docked into the enzyme's active site to predict their binding affinity. nih.gov This method allows researchers to prioritize a smaller, more promising set of compounds for chemical synthesis and biological testing, saving significant time and resources. nih.gov

Another powerful technique is shape-based screening. In this method, a known potent inhibitor like this compound is used as a template. Virtual libraries are then searched for molecules that have a similar three-dimensional shape and electrostatic profile, with the hypothesis that similarly shaped molecules may have similar biological activity. researchgate.net This approach has been successful in identifying diverse scaffolds that can serve as starting points for new inhibitor series. researchgate.net

Based on docking results and an understanding of the key binding interactions, computer-aided drug design tools are also used to design potentially improved compounds from scratch. nih.govmdpi.com By analyzing the unoccupied spaces and potential interaction points within the active site, novel derivatives can be designed with the aim of forming more favorable interactions, leading to enhanced potency. nih.gov

Molecular docking is a fundamental computational tool used to predict the preferred binding orientation of a ligand within a protein's active site. For this compound and its analogues, docking studies consistently show the adamantane group buried in the hydrophobic pocket and the carboxamide linker forming crucial hydrogen bonds with Ser170 and Tyr183. nih.govnih.gov These studies are essential for rationalizing the observed SAR and guiding the design of new compounds. nih.govrsc.org The binding affinity scores calculated from docking can provide a reasonable estimate of a compound's potential inhibitory activity. researchgate.net

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a more dynamic and realistic view. ajol.info MD simulations model the movement of every atom in the enzyme-inhibitor complex over time, providing insights into the stability of the binding pose and the key interactions that hold the ligand in place. nih.gov Studies have shown that van der Waals forces are the major driving force for the interaction between adamantane-based inhibitors and 11β-HSD1. nih.gov MD simulations can confirm the stability of the critical hydrogen bonds predicted by docking and help identify other key amino acid residues involved in the interaction, such as Thr124, Tyr177, Val227, and Val231. nih.gov By comparing the dynamics of potent versus weaker inhibitors, researchers can gain a deeper understanding of the structural requirements for high-affinity binding. nih.gov

Preclinical Biological Activities and Molecular Mechanisms of Action of N 3 Aminophenyl Adamantane 1 Carboxamide Analogues

Antiviral Activities

Adamantane (B196018) derivatives were among the first antiviral drugs to be discovered, with amantadine (B194251) and rimantadine (B1662185) being notable examples. Research has continued to explore the antiviral potential of novel adamantane analogues against a variety of viruses.

Mechanisms Against Specific Viruses (e.g., Influenza, Ebola)

Analogues of N-(3-aminophenyl)adamantane-1-carboxamide have demonstrated activity against several viruses, most notably influenza A and Ebola virus.

Influenza A Virus: The primary mechanism of action for many adamantane derivatives against influenza A is the inhibition of the M2 proton ion channel. nih.govnih.govmdpi.com This viral protein is crucial for the uncoating of the virus within the host cell, a necessary step for viral replication. By blocking this channel, these compounds prevent the release of the viral genome into the cytoplasm, thereby halting the infection at an early stage. nih.gov The adamantane moiety itself is thought to physically block the pore of the M2 channel. mdpi.com

Ebola Virus (EBOV): Certain adamantane carboxamide analogues have been identified as potent inhibitors of Ebola virus entry into host cells. nih.gov These compounds have been shown to directly bind to the EBOV glycoprotein (B1211001) (GP), which is essential for viral attachment and fusion with the host cell membrane. nih.gov The binding of these inhibitors to the GP likely induces conformational changes that prevent its proper function, thus blocking viral entry. nih.gov

Inhibition of Viral Ion Channels or Replication Processes

The inhibition of viral ion channels is a key mechanism for the antiviral activity of adamantane analogues.

The influenza A M2 protein forms a pH-gated proton channel that is essential for viral replication. nih.gov Adamantane derivatives like amantadine and rimantadine are known to block this channel. nih.govmdpi.com Research on synthetic analogues continues to explore this mechanism. For instance, spiro[5.5]undecan-3-amine, an analogue of a known M2 inhibitor, has been shown to be an effective inhibitor of wild-type M2 channels as well as some amantadine-resistant mutant channels. nih.gov The inhibitory concentration (IC50) values for some of these analogues against the wild-type influenza A M2 channel are presented in the table below.

CompoundTargetIC50 (µM)
AmantadineInfluenza A/M215.76 ± 1.24
BL-1743Influenza A/M246.25 ± 3.56
Spiran amine 8Influenza A/M212.59 ± 1.11

Furthermore, adamantane carboxamide analogues have demonstrated potent activity against Ebola virus. The table below shows the half-maximal inhibitory concentrations (EC50) of selected analogues in a vesicular stomatitis virus (VSV) pseudotyped EBOV infectivity assay. nih.gov

CompoundAssayEC50 (nM)
Analogue 1pEBOV Infectivity~3900
Analogue 2pEBOV Infectivity~10-15

Antimicrobial Activities

The lipophilic nature of the adamantane core makes it a promising scaffold for the development of antimicrobial agents, as it can facilitate the penetration of microbial cell membranes.

Antibacterial and Antifungal Spectrum

Various adamantane carboxamide analogues have been synthesized and evaluated for their in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

For example, a series of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imine derivatives, which can be considered structural analogues, displayed potent broad-spectrum antibacterial activity. nih.gov Some compounds also showed significant antifungal activity against Candida albicans. nih.gov The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) for some of the most active compounds are detailed in the table below. nih.gov

CompoundMicroorganismMIC (µg/mL)MBC (µg/mL)
Compound 5cS. aureus15.6231.25
E. coli31.2562.5
C. albicans>250>250
Compound 5lS. aureus7.8115.62
E. coli15.6231.25
C. albicans31.2562.5

Another study on N,N'-bis-adamantane-1-carboxamides of diaminoalkanes revealed that the length of the alkane chain influences the antimicrobial activity. The N,N'-bis-adamantane-1-carboxamide of 1,6-diaminohexane was found to be the most effective, inhibiting both Gram-positive and Gram-negative bacteria with a MIC of 125 µg/mL and showing the highest antifungal activity against Candida albicans with a MIC of 63 µg/mL. bas.bg

Antiprotozoal and Antialgal Effects

While research into the antiprotozoal and antialgal effects of this compound analogues is not as extensive, some studies on related structures suggest potential in this area. For instance, natural polycyclic endoperoxides that include an adamantane-type architecture have been investigated for their antiprotozoal activity. mdpi.com However, specific data on adamantane carboxamides against protozoa and algae are scarce in the current literature.

Anticancer Potential

The rigid adamantane scaffold has been utilized in the design of anticancer agents to enhance receptor binding and improve pharmacokinetic properties. Analogues of this compound have been investigated for their antiproliferative activity against various human tumor cell lines.

Structurally related N-phenyl-1H-indazole-1-carboxamides have shown interesting antiproliferative activity. For example, one compound from this series was able to inhibit the growth of various cancer cell lines with GI50 (50% growth inhibition) values in the micromolar to nanomolar range. nih.gov This compound was particularly effective against colon and melanoma cell lines. nih.gov

Another class of related compounds, N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides, has demonstrated selective cytotoxic activity against human leukemic T-cells at nanomolar concentrations. nih.gov The GI50 values for one of the most active compounds against a panel of leukemia cell lines are presented below. nih.gov

Cell Line (Leukemia)GI50 (µM)
CCRF-CEM0.63
HL-60(TB)0.65
K-5620.69
MOLT-40.64
RPMI-82260.67
SR0.041

Inhibition of Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival. Its overexpression is linked to the progression and metastasis of various solid tumors, making it an attractive target for anticancer drug development. nih.govnih.gov While direct inhibitory data for this compound is not extensively documented, related adamantane-containing structures have shown promise as FAK inhibitors.

Research into structurally distinct but related adamantane derivatives has provided proof-of-concept for this scaffold. For instance, an in silico screening of over 140,000 small molecules identified the tetraazaadamantane derivative, Y11, as a compound capable of inhibiting FAK autophosphorylation. nih.gov This analogue demonstrated significant activity, highlighting the potential of the adamantane cage in targeting FAK.

Table 1: FAK Inhibitory Activity of an Adamantane Analogue
CompoundTargetAssayIC₅₀ (nM)
Y11FAK AutophosphorylationIn silico screening / Biochemical Assay50

The mechanism of such inhibitors often involves binding to specific domains of the FAK protein. Inhibitors can target the kinase domain in an ATP-competitive manner, or they can target protein-protein interaction sites, such as the FERM homology domain, to prevent FAK activation and downstream signaling. nih.govnih.gov Inhibition of FAK leads to reduced cell motility and can promote apoptosis in tumor cells, particularly those grown in three-dimensional environments that mimic physiological conditions. rndsystems.com

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation. By removing acetyl groups from histones, they induce chromatin compaction and transcriptional repression. explorationpub.com The dysregulation of HDACs is a hallmark of many cancers, and their inhibition has emerged as a key therapeutic strategy. Analogues of this compound, specifically positional isomers like N-(2-aminophenyl)benzamides, are recognized as potent and selective inhibitors of Class I HDACs (HDAC1, HDAC2, and HDAC3). frontiersin.orgnih.govnih.gov

The N-(2-aminophenyl)benzamide moiety acts as an effective zinc-binding group, which is essential for chelating the zinc ion in the catalytic active site of the enzyme. This interaction is a two-step mechanism where the inhibitor first orients within the catalytic tunnel, followed by the coordination of the amino anilide with the zinc ion. explorationpub.com This class of inhibitors demonstrates selectivity for Class I HDACs over other classes.

Significant research has yielded potent analogues with nanomolar inhibitory activity. For example, the derivative N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) was found to be a Class I selective inhibitor with potent activity against HDAC1. frontiersin.org Another study on N-(2-aminophenyl)-benzamide derivatives identified compound 15k as a highly potent inhibitor of HDAC3. core.ac.uk

Table 2: Class I HDAC Inhibitory Activity of N-(2-aminophenyl)benzamide Analogues
CompoundHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)
NA frontiersin.org95.2260.7255.7
15k core.ac.uk801106

This inhibitory activity leads to the hyperacetylation of histones, relaxation of chromatin, and the re-expression of silenced tumor suppressor genes, ultimately causing cell cycle arrest and apoptosis in cancer cells.

Effects on Cellular Growth and Proliferation Pathways

The inhibition of key cellular targets by this compound analogues translates into significant anti-proliferative effects across a wide range of cancer cell lines. The molecular mechanisms often involve the disruption of the cell cycle and the modulation of critical proteins that govern cell growth.

Studies on structurally related 3-amino-N-phenyl-1H-indazole-1-carboxamides have provided detailed insights. One of the most active compounds from this series, known as 1c , demonstrated potent growth inhibition against a full panel of 60 human tumor cell lines, with GI₅₀ (concentration for 50% growth inhibition) values frequently in the sub-micromolar range. nih.gov The compound was particularly effective against leukemia, colon cancer, and melanoma cell lines. nih.gov

The primary mechanism for this anti-proliferative activity was identified as a block in the G0-G1 phase of the cell cycle. nih.govnih.gov This cell cycle arrest is linked to the modulation of the Retinoblastoma protein (pRb). Treatment with these compounds leads to an increase in the ratio of underphosphorylated (active) pRb to total pRb. nih.govnih.gov Hypophosphorylated pRb binds to E2F transcription factors, preventing the transcription of genes required for entry into the S phase and thereby halting cell proliferation.

Table 3: Anti-proliferative Activity of a 3-amino-N-phenyl-1H-indazole-1-carboxamide Analogue (1c)
Cancer TypeCell LineGI₅₀ (µM)
LeukemiaSR0.041
Colon CancerHCT-1160.11
MelanomaSK-MEL-50.12
Renal CancerA4980.20
Prostate CancerPC-30.23
Ovarian CancerOVCAR-30.31

Data extracted from a study on N-phenyl-1H-indazole-1-carboxamides, which share structural similarities. nih.gov

Furthermore, the HDAC inhibitory activity of N-(2-aminophenyl)benzamide analogues also contributes significantly to their anti-proliferative effects. The analogue NA , for instance, showed potent growth inhibition against A2780 ovarian cancer and HepG2 liver cancer cells, with its effects attributed to the induction of G2/M phase arrest and apoptosis. frontiersin.org

Modulation of Neurological and Inflammatory Pathways

Beyond oncology, adamantane-based structures have been investigated for their potential to modulate pathways involved in neurological and inflammatory disorders.

Adenosine (B11128) Receptor (AR) Agonism and Antagonism (A₁, A₂A, A₂B, A₃)

Adenosine receptors are G protein-coupled receptors that play a vital role in regulating a vast array of physiological functions, particularly in the central nervous system and cardiovascular system. nih.gov There are four subtypes: A₁, A₂A, A₂B, and A₃. While numerous adenosine derivatives and other heterocyclic compounds have been developed as agonists or antagonists for these receptors, there is limited direct preclinical data linking the this compound scaffold to significant adenosine receptor modulation. nih.govnih.gov

The development of ligands for adenosine receptors has largely focused on nucleoside analogues (modifications of the adenosine molecule itself) and xanthine (B1682287) derivatives. nih.govnih.gov Structure-activity relationship studies in this field are highly specific to these scaffolds. Although adamantane has been incorporated into various pharmacologically active molecules, its role as a modulator of adenosine receptors through a carboxamide linkage to an aminophenyl group has not been established in the reviewed literature. Therefore, while this remains a theoretical possibility for investigation, there is currently no preclinical evidence to classify these analogues as adenosine receptor agonists or antagonists.

Neuroprotective Mechanisms (e.g., Iron Chelation for Neurodegeneration)

The accumulation of redox-active metals, particularly iron, in the brain is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. kcl.ac.ukmdpi.com This has spurred the development of brain-permeable iron chelators as a therapeutic strategy. The adamantane moiety, due to its high lipophilicity, is an attractive scaffold for designing molecules that can cross the blood-brain barrier. nih.govnih.gov

Research has focused on designing multi-functional adamantane derivatives that can target several disease hallmarks simultaneously. One strategy involves incorporating known iron-chelating pharmacophores, such as semicarbazones and hydrazones, onto an adamantane base. nih.gov A lead compound from one such study, 2-pyridinecarboxaldehyde (B72084) (N-adamantan-1-yl)benzoyl-4-amidohydrazone, demonstrated pronounced iron chelation efficacy, attenuated metal-mediated β-amyloid aggregation, and inhibited oxidative stress. nih.gov

While these findings validate the use of the adamantane scaffold for delivering chelating agents to the brain, the N-(3-aminophenyl)carboxamide functional group itself is not a classical iron-chelating moiety. The capacity for iron chelation is typically bestowed by specific arrangements of oxygen and nitrogen atoms, as seen in hydroxypyridinones or hydrazones. nih.govresearchgate.net Thus, while adamantane analogues can be designed to be neuroprotective iron chelators, there is no evidence to suggest that this compound possesses this activity innately.

Anti-inflammatory and Antiallergic Properties

Adamantane derivatives have long been explored for their anti-inflammatory potential. nih.govmdpi.com The rigid adamantane cage can interact with hydrophobic pockets in inflammatory enzymes or receptors. A series of adamantane-containing molecules, including amides, were synthesized and evaluated for their ability to inhibit mouse paw edema induced by inflammatory agents. nih.gov

Several of these adamantane amides exhibited anti-inflammatory activity comparable to that of the non-steroidal anti-inflammatory drug (NSAID) diclofenac. nih.gov The mechanism of action for some of these compounds was suggested to involve the inhibition of the lipoxygenase and/or complement systems, pathways distinct from the cyclooxygenase (COX) inhibition typical of many NSAIDs. nih.gov Other studies on related adamantyl-triazole compounds also demonstrated significant, dose-dependent anti-inflammatory activity in the carrageenan-induced paw edema model in rats. nih.gov While specific data on antiallergic properties are not detailed, the demonstrated anti-inflammatory effects suggest a potential to modulate related immune responses.

Future Directions and Research Perspectives for N 3 Aminophenyl Adamantane 1 Carboxamide

Development of Novel Analogues with Enhanced Selectivity

The development of novel analogues of N-(3-aminophenyl)adamantane-1-carboxamide is a crucial next step to optimize its potential therapeutic efficacy and minimize off-target effects. The adamantane (B196018) moiety is a well-established pharmacophore known to enhance the lipophilicity and metabolic stability of drug candidates. nih.govpensoft.net Future research will likely focus on systematic modifications of the core structure to improve target selectivity.

Key strategies for analogue development include:

Modification of the Adamantane Cage: Introduction of substituents on the adamantane cage can modulate lipophilicity and steric interactions with the target protein. For instance, hydroxylation or fluorination could alter the compound's pharmacokinetic profile and binding affinity.

Substitution on the Phenyl Ring: The aminophenyl group offers multiple sites for substitution. The placement of electron-donating or electron-withdrawing groups on the phenyl ring can influence the electronic properties of the molecule, potentially enhancing its interaction with specific biological targets. The position of the amino group (currently at the meta position) could also be varied to explore ortho and para isomers, which may exhibit different biological activities and selectivities.

Alteration of the Carboxamide Linker: While the carboxamide bond provides stability, exploring bioisosteric replacements, such as sulfonamides or reversed amides, could lead to analogues with improved pharmacological properties.

A significant body of research on adamantyl carboxamides has identified them as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders. nih.govnih.gov Structure-activity relationship (SAR) studies on these compounds have shown that modifications to the aromatic region and the linker can significantly impact inhibitory potency and selectivity. nih.gov These findings provide a valuable roadmap for the design of this compound analogues with enhanced selectivity for 11β-HSD1 or other potential targets.

Exploration of New Therapeutic Areas

The adamantane scaffold is present in numerous approved drugs with a wide range of therapeutic applications, including antiviral, neuroprotective, and antidiabetic agents. publish.csiro.aunih.govmdpi.com This versatility suggests that this compound and its future analogues could be explored for a variety of therapeutic indications beyond a single target.

Potential therapeutic areas for investigation include:

Metabolic Diseases: Given the known activity of adamantyl carboxamides as 11β-HSD1 inhibitors, a primary area of exploration would be in the treatment of type 2 diabetes, obesity, and metabolic syndrome. nih.gov

Oncology: The aminophenyl moiety is a feature of some anticancer agents. For instance, N-(2-aminophenyl)-benzamides have been investigated as histone deacetylase (HDAC) inhibitors with antiproliferative activity. nih.govnih.gov The combination of the adamantane group with the aminophenyl carboxamide scaffold could lead to novel anticancer agents. Research on substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides has also demonstrated significant antiproliferative activity against various cancer cell lines. nih.gov

Neurodegenerative Diseases: Adamantane derivatives like amantadine (B194251) and memantine (B1676192) are used in the treatment of Parkinson's disease and Alzheimer's disease, respectively. publish.csiro.au The neuroprotective potential of novel adamantane carboxamides warrants investigation, particularly in models of neuroinflammation and cognitive impairment. nih.gov

Infectious Diseases: The adamantane core is famously associated with antiviral drugs. nih.gov While resistance has emerged for older adamantane-based antivirals, the unique structure of this compound could serve as a starting point for the development of new antiviral or antimicrobial agents. mdpi.com

The table below summarizes potential therapeutic areas and the rationale for exploring this compound in these contexts.

Therapeutic AreaRationale Based on Structural MoietiesKey Biological Targets
Metabolic Diseases Adamantyl carboxamides are known inhibitors of 11β-HSD1. nih.govnih.gov11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
Oncology N-(aminophenyl)-benzamides act as HDAC inhibitors; other aminophenyl carboxamides show antiproliferative effects. nih.govnih.govHistone Deacetylases (HDACs), other cancer-related kinases and enzymes
Neurodegenerative Diseases Adamantane derivatives have established neuroprotective and neuromodulatory roles (e.g., amantadine, memantine). publish.csiro.aunih.govNMDA receptors, inflammatory pathways in the CNS
Infectious Diseases The adamantane scaffold is a historical antiviral pharmacophore. nih.govmdpi.comViral ion channels, other microbial targets

Mechanistic Insights into Biological Targets

A critical aspect of future research will be to elucidate the precise molecular mechanisms by which this compound exerts its biological effects. This will involve identifying and validating its primary biological targets.

Initial steps in this direction would include:

Broad-Spectrum Screening: Profiling the compound against a wide panel of receptors, enzymes, and ion channels to identify potential targets.

Target-Based Assays: Based on the activities of related compounds, focused enzymatic assays for targets like 11β-HSD1 and various HDAC isoforms would be a logical starting point.

Cellular and Molecular Biology Techniques: Once a primary target is identified, techniques such as Western blotting, qPCR, and cellular thermal shift assays (CETSA) can be used to confirm target engagement and elucidate downstream signaling pathways in relevant cell models.

For example, if this compound is found to inhibit 11β-HSD1, further studies would be needed to determine its mode of inhibition (e.g., competitive, non-competitive) and its effects on glucocorticoid metabolism in cells and in vivo. Similarly, if it demonstrates HDAC inhibitory activity, identifying its isoform selectivity and its impact on histone and non-histone protein acetylation will be crucial. The N-(2-aminophenyl)-benzamide scaffold is known to act as a zinc-binding group in the active site of class I HDACs, suggesting a potential mechanism for the 3-amino isomer as well. nih.govnih.gov

Advanced Computational Modeling and Drug Discovery Pipelines

Advanced computational modeling will be instrumental in accelerating the discovery and optimization of this compound-based drug candidates. In silico techniques can provide valuable insights into the structure-activity relationships and guide the rational design of more potent and selective analogues.

Key computational approaches to be employed include:

Molecular Docking: Docking studies can predict the binding mode of this compound and its analogues within the active site of potential targets like 11β-HSD1 or HDACs. This can help rationalize observed biological activities and guide the design of new derivatives with improved binding affinity. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to develop mathematical models that correlate the structural features of a series of analogues with their biological activity. These models can then be used to predict the activity of virtual compounds before their synthesis.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between the ligand and its target protein, offering insights into the stability of the complex and the role of specific residues in binding.

ADME/Tox Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of new analogues, helping to prioritize compounds with favorable drug-like properties for synthesis and further testing. farmaciajournal.com

By integrating these computational tools into a modern drug discovery pipeline, researchers can streamline the process of lead optimization, reducing the time and cost associated with the development of new therapeutic agents based on the this compound scaffold.

Q & A

Q. Table 1. Synthesis Optimization

ParameterOptimal ConditionYield (%)Reference
SolventAnhydrous DCM66
Temperature0–5°C66
BaseTriethylamine (TEA)66

Basic: How should researchers characterize purity and structural integrity of this compound?

Methodological Answer:
Combine spectroscopic and chromatographic methods:

  • 1^1H/13^13C NMR : Identify adamantane backbone (distinct 13^13C signals at 175.8 ppm for carbonyl) and aromatic amine protons (1^1H δ 6.8–7.4 ppm) .
  • HRMS (ESI-TOF) : Validate molecular formula (e.g., [M+H]+^+ expected for C₁₇H₂₁N₂O: 281.1654; observed deviation <2 ppm) .
  • HPLC-PDA : Use C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect byproducts .

Basic: What are the critical solubility and stability considerations for experimental design?

Methodological Answer:

  • Solubility : The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Pre-solubilize in DMSO for in vitro assays (≤0.1% final concentration to avoid cytotoxicity) .
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the aromatic amine. Monitor degradation via TLC (Rf ~0.49 in DCM) .

Advanced: How can researchers resolve contradictions in reaction yields reported across studies?

Methodological Answer:
Discrepancies often arise from:

  • Reagent Quality : Use freshly distilled adamantane-1-carbonyl chloride; aged batches hydrolyze, reducing yields .
  • Moisture Control : Strict anhydrous conditions (e.g., molecular sieves in DCM) prevent side reactions .
  • Catalytic Additives : Screen additives like DMAP (4-dimethylaminopyridine) to accelerate coupling (increase yield by 10–15%) .

Q. Table 2. Yield Variability Factors

FactorImpact on Yield (%)Mitigation StrategyReference
MoistureReduces by 20–30Use glovebox or Schlenk line
Acid Chloride PurityReduces by 15–25Distill before use
Reaction TimeIncreases by 10–20Extend to 24 hours

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of adamantane-carboxamide analogs?

Methodological Answer:

  • Analog Design : Modify the adamantane core (e.g., fluorination at C2) or substituents on the aryl amine (e.g., electron-withdrawing groups) to probe electronic effects .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and predict binding affinities .
  • Biological Screening : Test analogs in enzyme inhibition assays (e.g., fungal CYP51 for antifungal activity) with IC₅₀ comparisons .

Advanced: How should in vitro bioactivity assays be optimized for this compound?

Methodological Answer:

  • Dose-Response Curves : Use 8–10 concentrations (1 nM–100 µM) in triplicate to calculate EC₅₀/IC₅₀. Include vehicle controls (DMSO) .
  • Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS after 24-hour exposure .
  • Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity issues .

Advanced: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hood for weighing and synthesis .
  • Spill Management : Neutralize with activated charcoal, collect in sealed containers, and dispose as hazardous waste .
  • Emergency Measures : For eye exposure, flush with water for 15 minutes; for inhalation, relocate to fresh air and seek medical attention .

Advanced: How can computational methods predict metabolic pathways of this compound?

Methodological Answer:

  • Metabolite Prediction : Use software like GLORY or ADMET Predictor to identify likely Phase I/II metabolites (e.g., hydroxylation at adamantane or N-acetylation) .
  • CYP450 Docking : Perform molecular docking (AutoDock Vina) with CYP3A4/2D6 isoforms to predict oxidation sites .
  • Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.